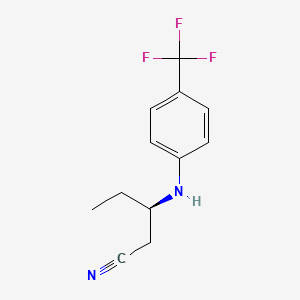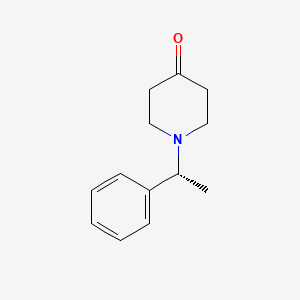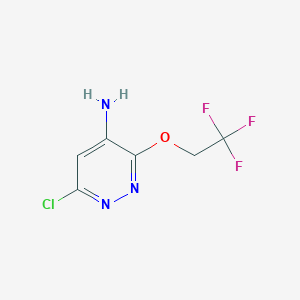
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine
概要
説明
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is a chemical compound with the molecular formula C7H5ClF3N2O It is characterized by the presence of a pyridazine ring substituted with a chloro group, a trifluoroethoxy group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Substitution Reaction: The 2,2,2-trifluoroethoxy group is introduced to the pyridazine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
化学反応の分析
Types of Reactions
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the pyridazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
科学的研究の応用
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biochemical effects.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
6-Chloro-3-iodo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with an iodine atom instead of an amine group.
5-(3,4-Dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoroethoxy)pyridazine: Another related compound with different substituents on the pyridazine ring.
Uniqueness
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it valuable for various applications.
特性
分子式 |
C6H5ClF3N3O |
|---|---|
分子量 |
227.57 g/mol |
IUPAC名 |
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3O/c7-4-1-3(11)5(13-12-4)14-2-6(8,9)10/h1H,2H2,(H2,11,12) |
InChIキー |
FDIVFJJYNNPPHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)OCC(F)(F)F)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
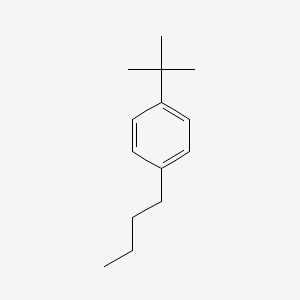


![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)
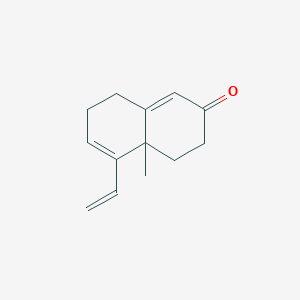
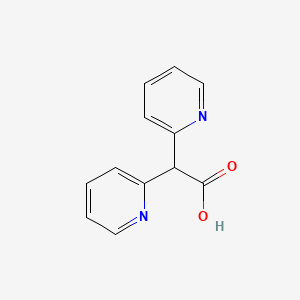

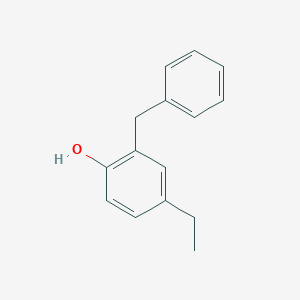

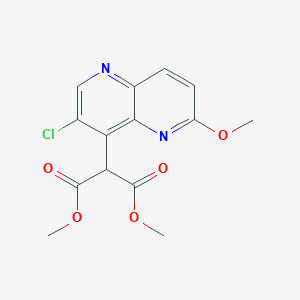
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)
